Enhanced Lipophilicity (XLogP3-AA 4.5) vs. Non-Methylated Analog
The introduction of a methyl group at the C6 position significantly elevates the compound's lipophilicity. The target compound exhibits an XLogP3-AA value of 4.5 [1], compared to the non-methylated analog 2-(4-bromophenyl)imidazo[1,2-a]pyridine, which has a computed logP of 3.76 . This increase of +0.74 logP units is expected to enhance membrane permeability and blood-brain barrier penetration, while potentially reducing aqueous solubility—factors critical for CNS-targeted drug discovery and lead optimization [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine: logP = 3.76 |
| Quantified Difference | +0.74 logP units |
| Conditions | Computational prediction (PubChem XLogP3-AA vs. Molbase LogP) |
Why This Matters
The distinct lipophilicity profile directly impacts pharmacokinetic behavior, enabling rational selection of the methylated analog for permeability-driven applications where the non-methylated scaffold would underperform.
- [1] PubChem Compound Summary for CID 837893, 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine, XLogP3-AA property. View Source
- [2] H. van de Waterbeemd, D. A. Smith, B. C. Jones, Lipophilicity in PK design: methyl, ethyl, futile. J. Comput. Aided Mol. Des. 2001, 15, 273–286. View Source
